molecular formula C15H11N3O3S2 B5977961 N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No. B5977961
M. Wt: 345.4 g/mol
InChI Key: OPPGPVOGOLBNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as CPMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. This compound has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. In addition, this compound has been shown to exhibit significant activity at relatively low concentrations, which may reduce the cost of experiments. However, the limitations of this compound include its potential toxicity and the lack of information regarding its long-term effects.

Future Directions

There are several potential future directions for the study of N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. One area of interest is the development of this compound-based drugs for the treatment of inflammation-related diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the investigation of this compound as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to determine the safety and long-term effects of this compound.

Synthesis Methods

The synthesis of N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves the reaction of 4-(cyanomethyl)benzenesulfonamide with 2-aminothiophenol, followed by the addition of 2,3-dihydro-1,3-benzothiazol-2-one. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, this compound has been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-oxo-3H-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c16-8-7-10-1-3-11(4-2-10)18-23(20,21)12-5-6-13-14(9-12)22-15(19)17-13/h1-6,9,18H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPGPVOGOLBNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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